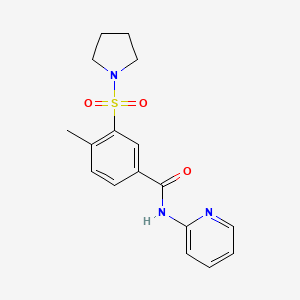

4-methyl-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Description

4-methyl-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative characterized by three key substituents:

- A methyl group at the 4-position of the benzamide core.

- A pyridin-2-yl group attached to the amide nitrogen.

- A pyrrolidin-1-ylsulfonyl moiety at the 3-position of the aromatic ring.

However, its pharmacological profile and synthetic pathways require comparative analysis with structurally analogous compounds to elucidate its unique properties.

Propriétés

IUPAC Name |

4-methyl-N-pyridin-2-yl-3-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-13-7-8-14(17(21)19-16-6-2-3-9-18-16)12-15(13)24(22,23)20-10-4-5-11-20/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWFJEMUNAZLFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzamide Core: The initial step involves the acylation of 4-methylbenzoic acid with an appropriate amine to form the benzamide core.

Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where 2-chloropyridine reacts with the benzamide intermediate.

Sulfonylation: The final step involves the sulfonylation of the benzamide with pyrrolidine-1-sulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

4-methyl-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyridinyl or sulfonyl groups, leading to the formation of reduced derivatives.

Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halides, organometallics, and bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Neuroprotective Applications

Recent studies have highlighted the compound's potential as a neuroprotective agent. It has been identified as a scaffold for developing c-Abl inhibitors, which are crucial in treating neurodegenerative diseases such as Parkinson's disease.

Case Study: Neuroprotection Against Parkinson's Disease

In a study published in November 2022, derivatives of 4-methyl-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide were synthesized and tested for their ability to inhibit c-Abl activity. The compound demonstrated significant neuroprotective effects against MPP+-induced cell death in SH-SY5Y cells. Notably, one derivative exhibited lower toxicity compared to nilotinib, a known c-Abl inhibitor, and showed enhanced oral bioavailability and blood-brain barrier permeability .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties, particularly against resistant strains of bacteria.

Case Study: Antibacterial Efficacy

Research indicates that pyrrole-containing compounds, including derivatives of 4-methyl-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, exhibit potent antibacterial activity. For instance, certain derivatives demonstrated significant effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard antibiotics like vancomycin with minimal inhibitory concentrations (MIC) in the range of 0.125–0.255 μg/mL .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. Modifications to the pyridine and sulfonamide groups can enhance selectivity and potency against specific biological targets.

Table: Summary of SAR Insights

Mécanisme D'action

The mechanism of action of 4-methyl-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Key Features :

Comparison :

- Fluorine atoms enhance metabolic stability and lipophilicity, which may increase bioavailability relative to the non-fluorinated target compound .

Crystalline Sulfate Salt of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide

Key Features :

Comparison :

- The imidazole and pyrimidine groups enable hydrogen bonding and π-π stacking, which are critical for crystalline stability. In contrast, the pyrrolidine sulfonyl group in the target compound may reduce crystallinity due to conformational flexibility.

Comparative Data Table

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Biological Target (Inferred) | Solubility (Predicted) |

|---|---|---|---|---|---|

| 4-methyl-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide | ~375.4* | Not reported | Pyrrolidine sulfonyl, pyridin-2-yl | Kinases/GPCRs | Moderate (polar groups) |

| 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide | 589.1 | 175–178 | Fluorinated chromenone, pyrazolo-pyrimidine | Kinases (e.g., BTK, EGFR) | Low (high lipophilicity) |

| Crystalline Sulfate Salt of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide | ~650.0* | Not reported | Imidazole, trifluoromethyl, pyrimidine | Tyrosine kinases | Low (crystalline form) |

*Calculated based on structural formula.

Research Findings and Implications

- Synthetic Complexity : The target compound’s pyrrolidine sulfonyl group may require fewer synthetic steps compared to the multi-component Suzuki coupling used for the pyrazolo-pyrimidine analog .

- Pharmacokinetics : Fluorinated analogs exhibit superior metabolic stability but may suffer from reduced aqueous solubility, whereas the target compound’s polar sulfonyl group could balance solubility and permeability .

- Solid-State Stability : Crystalline forms (e.g., the sulfate salt in ) offer advantages in shelf life and dissolution rates, but the amorphous form of the target compound might enable faster absorption in vivo.

Activité Biologique

4-methyl-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, often referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a pyridine ring, a sulfonamide linkage, and a benzamide moiety, which together contribute to its pharmacological properties.

The biological activity of 4-methyl-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide primarily involves its interaction with specific protein targets, notably in the context of neuroprotection and cancer therapy. Research indicates that derivatives of this compound can act as inhibitors of the c-Abl kinase, which is implicated in various neurodegenerative diseases, including Parkinson's disease (PD) . The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential.

Neuroprotective Effects

Recent studies have demonstrated that certain derivatives exhibit significant neuroprotective effects against neurotoxic agents. For instance, one study highlighted that a derivative showed potent inhibition of cell death in SH-SY5Y neuroblastoma cells induced by MPP+ (a neurotoxin used to model Parkinson's disease) . This suggests that the compound may provide a novel scaffold for developing neuroprotective agents.

Anticancer Properties

The compound also shows promise as an anticancer agent. It has been investigated for its ability to inhibit c-Abl activity, which is crucial in the proliferation of certain cancer cells . The low cytotoxicity observed in these derivatives makes them attractive candidates for further development in cancer therapeutics.

Study 1: Neuroprotection in Parkinson's Disease Models

A study focused on the synthesis and evaluation of various 4-methyl-N-(pyridin-2-yl)-benzamide derivatives found that specific compounds exhibited enhanced neuroprotective effects compared to nilotinib, a known c-Abl inhibitor. These derivatives not only inhibited c-Abl effectively but also demonstrated improved oral bioavailability and blood-brain barrier permeability .

Study 2: Anticancer Activity

Another investigation explored the anticancer potential of related compounds. The study reported that certain derivatives could inhibit cell proliferation in various cancer cell lines while maintaining lower toxicity levels compared to traditional chemotherapeutics. This dual action positions these compounds as promising candidates for future drug development .

Table 1: Summary of Biological Activities

Table 2: Comparative Efficacy Against Neurotoxins

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.